Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate
Description
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is a complex organic compound with the molecular formula C14H25N3O3. This compound is known for its unique structure, which includes an azetidine ring and a pyrrolidinone moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Properties
Molecular Formula |
C13H23N3O3 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)15-7-9(8-15)16-6-5-10(14-4)11(16)17/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
HPJNPBJVZPQLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2=O)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carboxylate
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic conditions (e.g., HCl or TFA) cleave the Boc group, yielding the free azetidine amine.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 4M HCl in dioxane, 25°C, 2h | Formation of 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine hydrochloride | >90% |
This reaction is critical for generating reactive intermediates in drug synthesis.
Amide Bond Formation via Methylamino Group
The methylamino (-NHCH₃) group participates in nucleophilic acyl substitution reactions. For example, coupling with carboxylic acids or activated esters forms stable amides.
Example Reaction:
Reaction with 11-oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid:
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| DMF, EDCI/HOBt, DIEA, 20°C, 12h | Formation of a dibenzothiazepine-azetidine conjugate | 61% |
This demonstrates the compound’s utility in constructing complex pharmacophores.
Reactivity of the 2-Oxopyrrolidinyl Moiety
The 2-oxopyrrolidinyl ring undergoes:
-
Ring-opening reactions via nucleophilic attack at the carbonyl group.
-
Reductive amination of the ketone to form secondary amines.
Key Data:
| Reaction Type | Conditions | Product |
|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, 25°C | 3-(methylamino)pyrrolidine derivative |
Coupling Reactions Involving the Azetidine Ring
The azetidine nitrogen can act as a nucleophile in alkylation or acylation reactions.
Example:
Synthesis of thieno[2,3-d]pyrimidine derivatives:
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| THF, DIEA, 70°C, 12h | 2-Chloro-thieno[2,3-d]pyrimidine | 81.9% |
Stability Under Basic Conditions
The ester group in the compound is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives.
| Conditions | Outcome | Notes |
|---|---|---|
| NaOH (aq), 60°C | Hydrolysis to azetidine-1-carboxylic acid | Rate depends on pH and temperature |
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| tert-Butyl carbamate | Acid-sensitive | Deprotection to free amine |
| Methylamino group | Nucleophilic | Amide coupling, alkylation |
| 2-Oxopyrrolidinyl carbonyl | Electrophilic | Reductive amination, ring-opening |
Key Findings:
-
The compound’s Boc group allows controlled deprotection for stepwise synthesis.
-
Its methylamino group enables modular construction of amide-linked bioactive molecules.
-
Structural analogs show varied reactivity patterns depending on substituents (e.g., bromine vs. methylamino groups).
Scientific Research Applications
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(methylamino)azetidine-1-carboxylate: This compound has a similar azetidine ring but lacks the pyrrolidinone moiety, making it less complex.
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound is a precursor in the synthesis of the target compound and lacks the methylamino group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and applications in pharmaceutical development.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an azetidine ring and a pyrrolidinone moiety. Its molecular formula is , and it has demonstrated significant versatility in chemical properties that are valuable in research and industrial applications .
Biological Activity
Mechanism of Action:
Research indicates that this compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator of certain enzymatic processes. Its structural complexity allows for engagement in protein-ligand interactions, which is essential for understanding its biological implications .
Enzyme Inhibition:
The compound has been studied for its role in modulating biochemical pathways, particularly in the context of enzyme inhibition. It has shown promise in biochemical research related to enzyme inhibition and receptor binding, aiding in the understanding of various biochemical pathways .
Pharmaceutical Applications:
this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its application extends to organic synthesis where it acts as a versatile building block for constructing complex molecules .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Neurological Disorders: A study focused on the synthesis of derivatives of this compound aimed at developing treatments for neurological disorders. The findings suggested that modifications to the structure could enhance its efficacy as a therapeutic agent .
- Cancer Research: Investigations into the compound's ability to inhibit certain kinases have shown potential anti-tumor effects. The compound was evaluated in cellular assays, demonstrating significant inhibition of cancer cell proliferation through targeted enzymatic pathways .
- Synthetic Pathways: The synthesis typically involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with methylamine under controlled conditions, often using bases like triethylamine and solvents such as dichloromethane. This method has been optimized for yield and purity, showcasing its utility in pharmaceutical development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Key Applications | Pharmaceutical development, organic synthesis, biochemical research |
Q & A
Q. Table 1. Synthetic Route Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | DBU, DCM, 0–20°C | 70–85 | ≥95 | |
| Sulfonylation | DMAP, Et3N, DCM, 0–20°C | 60–75 | ≥90 |
Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry. For example, azetidine CH2 protons appear as multiplets at δ 3.2–4.0 ppm, while tert-butyl C(CH3)3 resonates as a singlet at δ 1.4–1.5 ppm . Pyrrolidinone NH signals (δ 6.0–7.0 ppm) may broaden due to hydrogen bonding .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles. High-resolution data (≤1.0 Å) is recommended for resolving azetidine-pyrrolidinone linkages .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = calculated 325.21 for C15H25N3O3) .
Q. Table 2. Key Spectroscopic Signals
| Functional Group | δ (ppm) / Technique | Reference |
|---|---|---|
| Azetidine CH2 | 3.2–4.0 (1H NMR, multiplet) | |
| tert-butyl C(CH3)3 | 1.4–1.5 (13C NMR, singlet) | |
| Pyrrolidinone C=O | 170–175 (IR, cm⁻¹) |
How can researchers address discrepancies in NMR data when characterizing this compound?
Answer:
Contradictions in NMR data (e.g., unexpected splitting or missing signals) may arise from:
- Dynamic Effects : Rotameric equilibria in the azetidine ring can broaden signals. Use variable-temperature NMR (e.g., 25–60°C) to stabilize conformers .
- Impurities : Polar by-products (e.g., unreacted sulfonamide intermediates) may co-elute. Employ 2D NMR (COSY, HSQC) to isolate target signals .
- Stereochemical Ambiguity : X-ray crystallography (via SHELXL) resolves absolute configurations, especially for chiral centers in the pyrrolidinone ring .
What strategies enhance stereochemical control during the formation of the azetidine-pyrrolidinone linkage?
Answer:
- Chiral Catalysts : Use enantiopure tert-butyl azetidine precursors (e.g., (R)-configured derivatives) to enforce stereochemistry at the azetidine C3 position .
- Protecting Groups : Boc (tert-butoxycarbonyl) groups on the pyrrolidinone nitrogen prevent racemization during coupling .
- Solvent Effects : Low-polarity solvents (e.g., toluene) favor intramolecular cyclization over side reactions .
Advanced Tip: DFT calculations predict transition-state energies to optimize stereoselectivity in Ni-catalyzed carboboration reactions .
What purification techniques are effective for isolating this compound from polar by-products?
Answer:
- Flash Chromatography : Use gradient elution (ethyl acetate/hexane, 30–50% EtOAc) to separate the target compound (Rf ≈ 0.3) from polar impurities .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C to isolate crystalline product (≥98% purity) .
- Preparative HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water (60:40) for challenging separations .
How can computational modeling predict the reactivity of the methylamino-pyrrolidinone moiety in further derivatization?
Answer:
- DFT Calculations : Simulate nucleophilic attack at the pyrrolidinone carbonyl to predict sites for alkylation or acylation. For example, methylamino groups show higher electrophilicity at C2 than C3 .
- Molecular Dynamics : Model solvation effects to optimize reaction conditions (e.g., DCM vs. THF) for Suzuki-Miyaura couplings .
Q. Table 3. Computational Predictions
| Reaction Type | Predicted Site | ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Alkylation | Pyrrolidinone C2 | 18.2 | |
| Acylation | Azetidine N | 22.5 |
What are the key stability considerations for storing this compound?
Answer:
- Temperature : Store at −20°C under argon to prevent Boc-group hydrolysis .
- Light Sensitivity : Protect from UV exposure to avoid pyrrolidinone ring degradation .
- Moisture Control : Use molecular sieves in storage vials to minimize hydration .
What methodologies identify and quantify regioisomeric impurities formed during synthesis?
Answer:
- LC-MS/MS : Monitor [M+H]+ ions (e.g., m/z 325.21 for target vs. m/z 327.20 for regioisomer) with a C18 column and 0.1% formic acid .
- 2D NOESY NMR : Detect spatial proximity between azetidine and pyrrolidinone protons to confirm regiochemistry .
How does the tert-butyl carbamate group facilitate synthetic modifications?
Answer:
- Protection : The Boc group stabilizes the azetidine nitrogen during acidic/basic reactions (e.g., Grignard additions) .
- Deprotection : Treat with HCl/dioxane (4 M, 0°C) to cleave Boc without degrading the pyrrolidinone ring .
What challenges arise when scaling up synthesis, and how can reaction engineering mitigate them?
Answer:
- Exothermic Reactions : Use flow chemistry to control temperature during aza-Michael additions .
- Purification Bottlenecks : Switch from flash chromatography to centrifugal partition chromatography for gram-scale isolation .
- By-Product Accumulation : Optimize stoichiometry (e.g., 1.2 eq DBU) via DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
